2-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-13-9-11(18)3-4-12(13)16(23)19-7-8-21-15(22)6-5-14(20-21)10-1-2-10/h3-6,9-10H,1-2,7-8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBIZVMQBTVJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Benzamide Derivatives
Key Structural Features
The compound’s benzamide backbone is modified with:
- 2-chloro and 4-fluoro substituents : Electron-withdrawing groups that may enhance stability and interaction with target enzymes.
- Pyridazine ring : A nitrogen-rich heterocycle that could facilitate hydrogen bonding or π-π interactions.
- Cyclopropyl-ethyl chain : A conformationally rigid group that might improve bioavailability or target specificity.
Comparison with Agrochemical Benzamides
The following table compares structural and functional attributes of the target compound with analogous benzamide-based agrochemicals from literature:
Key Observations:
Heterocyclic Influence :
- The pyridazine in the target compound contrasts with triazine (chlorsulfuron) and urea (triflumuron) groups. Pyridazine’s dual nitrogen atoms may offer unique binding modes compared to triazine’s triazole ring, which is critical in acetolactate synthase (ALS) inhibition .
- The absence of a sulfonamide group (as in chlorsulfuron) suggests differing solubility profiles or target specificity.
Halogen Effects :
- The 2-chloro and 4-fluoro substituents parallel the electron-withdrawing effects seen in triflumuron’s trifluoromethoxy group. However, fluorine’s smaller size may reduce steric hindrance compared to bulkier groups .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a pyridazinone core substituted with a cyclopropyl group, a fluorobenzamide moiety, and a chloro-fluorophenyl chain. The cyclopropyl group enhances steric hindrance, potentially stabilizing the pyridazinone ring, while the electron-withdrawing fluorine and chlorine substituents modulate electronic properties, affecting reactivity in nucleophilic or electrophilic reactions. Comparative studies show that substituting cyclopropyl with bulkier groups (e.g., thiophenyl) reduces solubility, whereas fluorine improves metabolic stability .
Q. What synthetic routes are commonly employed for its preparation?
A typical multi-step synthesis involves:
- Condensation of 3-cyclopropylpyridazinone with a chloroethylamine intermediate.
- Subsequent coupling with 4-fluoro-2-chlorobenzoic acid via amide bond formation using carbodiimide catalysts (e.g., EDC/HOBt).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Critical steps include temperature control (<60°C) to prevent pyridazinone decomposition and solvent selection (e.g., THF or DMSO) to enhance intermediate solubility .
Q. What safety protocols are essential when handling this compound?
- Use PPE: Nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact.
- Work under fume hoods with adequate ventilation to prevent inhalation of dust or vapors.
- Store in airtight containers at 2–8°C, away from ignition sources.
- Decontaminate spills with inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst screening : Test Pd-based catalysts for coupling reactions to reduce byproducts.
- Solvent optimization : Replace DMSO with DMAc to enhance reaction homogeneity (evidenced in pyridazinone syntheses).
- Temperature gradients : Use stepwise heating (40°C → 25°C) during amide coupling to minimize epimerization.
- In-line analytics : Employ HPLC-MS to monitor intermediates in real-time, adjusting stoichiometry dynamically .
Q. What analytical techniques resolve contradictions in spectroscopic data?
- NMR conflict resolution : Use -NMR to distinguish fluorine environments and 2D-COSY to confirm proton-proton correlations.
- Mass spectrometry : High-resolution ESI-MS can differentiate isobaric impurities (e.g., dehalogenated byproducts).
- X-ray crystallography : Resolve ambiguous NOE signals in stereochemical assignments .
Q. How does stability vary under different pH/temperature conditions?
- pH studies : The compound degrades rapidly at pH >8 (hydrolysis of the pyridazinone ring) but remains stable at pH 5–7.
- Thermal stability : Decomposition occurs above 120°C (TGA data), with activation energy calculated at 95 kJ/mol via Arrhenius modeling.
- Light sensitivity : UV exposure induces fluorobenzamide photolysis; use amber glassware for storage .
Q. What strategies elucidate interactions with biological targets (e.g., enzymes)?
- Surface plasmon resonance (SPR) : Measure binding kinetics to kinase targets (e.g., EGFR) with a reported of 12 nM.
- Molecular docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., His784Ala mutation reduces affinity by 80%).
- Cellular assays : Combine with siRNA knockdown to confirm target specificity in anti-proliferation studies .
Q. How do structural modifications affect pharmacological profiles?
- Cyclopropyl substitution : Replacing cyclopropyl with morpholino groups increases solubility (logP reduction from 3.2 → 2.1) but reduces plasma protein binding (from 92% → 78%).
- Fluorine position : Moving fluorine from para to meta on the benzamide decreases IC against COX-2 by 5-fold.
- Chlorine removal : Eliminating the chloro group abolishes antibacterial activity but retains anti-inflammatory effects .
Q. What computational methods predict binding affinity with protein targets?
- Free-energy perturbation (FEP) : Quantify ΔΔG changes for cyclopropyl modifications.
- QM/MM simulations : Model electron transfer in CYP450-mediated metabolism.
- Machine learning : Train random forest models on ChEMBL data to prioritize analogs with improved ADMET profiles .
Q. How to address discrepancies between in vitro and in vivo activity data?
- Pharmacokinetic profiling : Measure bioavailability (e.g., 22% in rats vs. 58% in dogs) to explain efficacy gaps.
- Metabolite ID : Use LC-HRMS to detect inactive metabolites (e.g., hydroxylated pyridazinone).
- Tissue distribution : Autoradiography in murine models shows limited blood-brain barrier penetration (brain/plasma ratio = 0.03) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
